molecular formula C14H8BrClN2 B1271014 6-Bromo-2-cloro-4-fenilquinazolina CAS No. 64820-57-1

6-Bromo-2-cloro-4-fenilquinazolina

Número de catálogo: B1271014
Número CAS: 64820-57-1
Peso molecular: 319.58 g/mol
Clave InChI: XHAZRLJQCFZAAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 6-Bromo-2-chloro-4-phenylquinazoline is its potential as an anticancer agent. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines, and this compound has been synthesized as part of studies aimed at enhancing antiproliferative effects.

Case Study: Synthesis and Testing

A study reported the synthesis of a library of novel 4-anilinoquinazolines, including 6-Bromo-2-chloro-4-phenylquinazoline, which exhibited increased antiproliferative action against cancer cell lines. The presence of an aryl group at C2 and a bromo substituent at C6 was associated with improved biological activity, making it a promising candidate for further development .

Antiproliferative Mechanism

Research indicates that quinazoline derivatives exert their cytotoxic effects primarily through the inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The halogen substitution at the 6-position enhances the binding affinity to EGFR, thereby increasing the anticancer efficacy .

Chemical Intermediate in Synthesis

6-Bromo-2-chloro-4-phenylquinazoline serves as an important chemical intermediate in organic synthesis. Its reactivity allows it to be utilized in various chemical reactions to produce more complex compounds.

Applications in N-Arylation

The compound has been employed as a substrate for N-arylation reactions, which are crucial for synthesizing other bioactive quinazoline derivatives. The efficiency of these reactions highlights its role as a versatile building block in medicinal chemistry .

Development of Novel Therapeutics

The structural characteristics of 6-Bromo-2-chloro-4-phenylquinazoline have led to its exploration in developing novel therapeutics beyond cancer treatment. Its derivatives have shown promise in treating neurodegenerative diseases by acting on adenosine receptors.

Case Study: A2A Adenosine Receptor Antagonists

Recent studies have identified quinazoline derivatives as potential antagonists for the adenosine A2A receptor, which is implicated in various neurological conditions. Compounds derived from 6-Bromo-2-chloro-4-phenylquinazoline demonstrated significant receptor affinity, suggesting their utility in treating disorders such as Parkinson's disease .

Data Summary Table

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationEnhanced activity against MCF-7 and SW480 cell lines; effective EGFR inhibition .
Chemical IntermediateUsed in N-arylation and other synthetic pathwaysImportant substrate for synthesizing diverse quinazoline derivatives .
Neurodegenerative DiseasesPotential A2A receptor antagonistsSignificant receptor binding affinity; promising for therapeutic development .

Mecanismo De Acción

Actividad Biológica

6-Bromo-2-chloro-4-phenylquinazoline is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with a molecular formula of C13_{13}H8_{8}BrClN2_2 and a molecular weight of approximately 319.58 g/mol, has been investigated for its potential applications in drug development, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The structure of 6-bromo-2-chloro-4-phenylquinazoline features a quinazoline ring substituted with bromine and chlorine atoms, as well as a phenyl group. The presence of these halogen substituents enhances its reactivity, making it suitable for various chemical reactions, including metal-catalyzed cross-coupling reactions.

Biological Activities

Research indicates that quinazoline derivatives, including 6-bromo-2-chloro-4-phenylquinazoline, exhibit a range of biological activities:

  • Antitumor Activity :
    • Studies have shown that modifications to the quinazoline structure can lead to increased antiproliferative effects against cancer cell lines. The presence of an aryl group at C2 and bromo at C6 has been associated with enhanced activity against tumor cells .
    • A library of novel quinazoline-based antitumor candidates was synthesized, demonstrating the compound's potential as a lead in cancer therapeutics .
  • Antibacterial Properties :
    • Quinazoline derivatives have been explored for their antibacterial properties, particularly against bacterial strains resistant to conventional antibiotics. The compound's mechanism of action often involves inhibition of key bacterial enzymes .
  • Enzyme Inhibition :
    • 6-Bromo-2-chloro-4-phenylquinazoline is utilized in studies focused on protein-ligand interactions and enzyme inhibition. It has been shown to inhibit various enzymes involved in disease pathways, contributing to its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 6-bromo-2-chloro-4-phenylquinazoline:

  • A study focusing on the synthesis of bioactive derivatives reported that compounds with similar structural features exhibited significant antiproliferative action against various cancer cell lines .
  • Research involving the compound's application in high-throughput screening revealed its effectiveness in identifying lead compounds for further drug development.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds that share structural similarities with 6-bromo-2-chloro-4-phenylquinazoline and their respective biological activities:

Compound NameStructural FeaturesNotable Activity
6-Chloro-4-phenylquinazolineChlorine substitution at position 6Antitumor activity
6-Bromo-4-methylquinazolineMethyl substitution at position 4Antimicrobial properties
4-(4-Chlorophenyl)quinazolineSubstitution at position 4 with chlorophenylEnzyme inhibition
6-Nitro-4-phenylquinazolineNitro group substitution at position 6Antiproliferative effects
2-ChloroquinazolineChlorine substitution at position 2Antiviral activity

Synthesis Methods

The synthesis of 6-bromo-2-chloro-4-phenylquinazoline can be achieved through various methods, including:

  • N-Arylation Reactions : Utilizing substrates like 4-chloroquinazolines to produce novel derivatives with enhanced biological activity.
  • Metal-Catalyzed Cross-Coupling : Employing palladium-catalyzed reactions to form C–C bonds, leading to complex structures suitable for drug development .

Propiedades

IUPAC Name

6-bromo-2-chloro-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAZRLJQCFZAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364869
Record name 6-bromo-2-chloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64820-57-1
Record name 6-bromo-2-chloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64820-57-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.